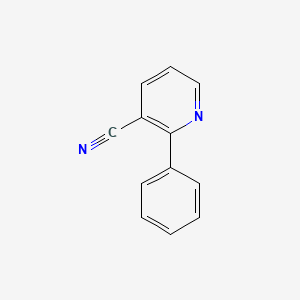

2-Phenylnicotinonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-phenylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2/c13-9-11-7-4-8-14-12(11)10-5-2-1-3-6-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLXSSSFLMFXUJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CC=N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40592595 | |

| Record name | 2-Phenylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40592595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39065-49-1 | |

| Record name | 2-Phenyl-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39065-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40592595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Phenylnicotinonitrile: Structure, Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 2-phenylnicotinonitrile, a heterocyclic compound of significant interest to researchers in medicinal chemistry, organic synthesis, and materials science. We will delve into its core chemical structure, physicochemical and spectroscopic properties, synthetic methodologies, reactivity, and key applications, grounding our discussion in established scientific principles and peer-reviewed literature.

Core Molecular Architecture and Physicochemical Profile

This compound, also known by its IUPAC name 2-phenylpyridine-3-carbonitrile, is an aromatic compound featuring a pyridine ring substituted with a phenyl group at the 2-position and a nitrile (-C≡N) group at the 3-position. This unique arrangement of functional groups imparts a distinct electronic profile and chemical reactivity to the molecule, making it a valuable building block in various synthetic endeavors.

Fundamental Chemical Identity

A clear definition of a chemical entity begins with its fundamental identifiers. The key properties of this compound are summarized below.

| Property | Value | Reference |

| IUPAC Name | 2-Phenylpyridine-3-carbonitrile | N/A |

| CAS Number | 39065-49-1 | [1] |

| Molecular Formula | C₁₂H₈N₂ | [1] |

| Molecular Weight | 180.21 g/mol | [1] |

| Canonical SMILES | N#CC1=C(C2=CC=CC=C2)N=CC=C1 | [1] |

Structural Elucidation

The structural arrangement of this compound dictates its physical and chemical behavior. The molecule consists of a planar pyridine ring and a phenyl ring. Due to steric hindrance between the ortho-hydrogen of the phenyl group and the nitrogen of the pyridine ring, the two rings are not coplanar.

Crystallographic studies of related nicotinonitrile derivatives show that the dihedral angle between the aromatic rings can range from approximately 6 to 44 degrees.[2] This non-planar conformation is a critical feature, influencing the molecule's packing in the solid state and its interaction with biological targets. The crystal structure is often stabilized by intermolecular interactions such as π–π stacking.[3][4][5]

Spectroscopic Profile

Spectroscopic techniques are essential for the structural confirmation and purity assessment of this compound.[6][7][8][9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine and phenyl rings. The chemical shifts will be influenced by the electronic effects of the nitrile group and the neighboring aromatic ring.

-

¹³C NMR : The carbon NMR spectrum will display signals for all 12 carbon atoms. The carbon of the nitrile group will appear in the characteristic downfield region (typically around 115-120 ppm).

-

-

Infrared (IR) Spectroscopy : The IR spectrum provides key information about the functional groups present. A strong, sharp absorption band is expected in the range of 2220-2260 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group.[6] Bands in the 1600-1450 cm⁻¹ region will correspond to the C=C and C=N stretching vibrations of the aromatic rings.

-

Mass Spectrometry (MS) : Mass spectrometric analysis will show a molecular ion peak (M+) at an m/z value corresponding to the molecular weight of the compound (180.21).[2] Characteristic fragmentation patterns may include the loss of the nitrile group.[2]

Synthesis and Chemical Reactivity

The synthesis of this compound can be achieved through various organic reactions. Understanding its synthesis and reactivity is crucial for its application as a chemical intermediate.

Synthetic Methodologies

Several synthetic routes to this compound and its derivatives have been reported, often involving cyclization or condensation reactions.[2] A common approach involves the reaction of a phenyl-substituted precursor with a suitable nicotinonitrile derivative.

Illustrative Experimental Protocol: Condensation Reaction

This protocol is a generalized representation and may require optimization based on specific substrates and laboratory conditions.

-

Reaction Setup : To a solution of a suitable isonicotinic acid derivative in an appropriate solvent (e.g., toluene), add phenylacetonitrile.

-

Catalyst Addition : Introduce an acid catalyst (e.g., p-toluenesulfonic acid) to the reaction mixture.

-

Reaction Execution : Heat the mixture to reflux, often with the removal of water using a Dean-Stark apparatus, to drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up : After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a suitable base (e.g., sodium bicarbonate solution).

-

Extraction : Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification : Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Chemical Reactivity

The chemical reactivity of this compound is largely governed by its functional groups.

-

Nitrile Group : The electron-withdrawing nature of the cyano group makes it susceptible to nucleophilic attack. It can undergo hydrolysis to form the corresponding carboxylic acid (2-phenylnicotinic acid)[10] or be reduced to an amine.

-

Pyridine Ring : The nitrogen atom in the pyridine ring can be protonated or alkylated. The ring can also participate in nucleophilic aromatic substitution reactions, particularly if activated by other substituents.[11][12]

-

Phenyl Ring : The phenyl group can undergo electrophilic aromatic substitution reactions, allowing for the introduction of additional functional groups.

Applications in Scientific Research

The unique structural features of this compound make it a versatile molecule in various fields of chemical research.

Medicinal Chemistry

This compound serves as a valuable scaffold in drug discovery.[13] Its derivatives have been investigated for a range of pharmacological activities, including:

-

Anticancer Agents : The 2-phenylacrylonitrile scaffold, a related structure, has been explored for the development of tubulin inhibitors, which are a class of anticancer drugs.[14]

-

Antimicrobial and Antifungal Agents : Nicotinonitrile derivatives have shown promise as antimicrobial and antifungal compounds.[15]

-

Enzyme Inhibitors : The structural motif of this compound can be incorporated into molecules designed to inhibit specific enzymes involved in disease pathways.

The ability to modify both the phenyl and pyridine rings allows for the systematic exploration of structure-activity relationships (SAR) to optimize the potency and selectivity of drug candidates.

Organic Synthesis and Materials Science

Beyond its medicinal applications, this compound is a useful intermediate in organic synthesis for the construction of more complex heterocyclic systems. Its unique electronic and photophysical properties also make it a candidate for investigation in the field of materials science, for applications such as organic light-emitting diodes (OLEDs) or fluorescent probes.

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. While specific toxicity data for this compound may be limited, it is prudent to handle it with the care afforded to other nitrile-containing aromatic compounds.

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[16][17]

-

Handling : Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[16] Avoid contact with skin and eyes.[17][18]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[16][17]

-

Disposal : Dispose of waste in accordance with local, state, and federal regulations.[17]

In case of exposure, seek immediate medical attention.[16]

Conclusion

This compound is a multifaceted molecule with a rich chemical profile. Its distinct structure, characterized by the interplay of a phenyl group, a pyridine ring, and a nitrile function, provides a foundation for diverse chemical transformations and applications. From its role as a key building block in the synthesis of pharmacologically active compounds to its potential in materials science, this compound continues to be a subject of interest for the scientific community. A thorough understanding of its properties, synthesis, and reactivity is paramount for harnessing its full potential in research and development.

References

-

Chantrapromma, S., et al. (2013). 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile. National Institutes of Health. [Link]

-

Wang, Y., et al. (2022, June 5). Facile Synthesis of 2-Methylnicotinonitrile through Degenerate Ring Transformation of Pyridinium Salts. The Journal of Organic Chemistry. [Link]

-

PubChem. 2-Amino-4-phenyl-nicotinonitrile. National Institutes of Health. [Link]

-

Al-Omary, F. A. M., et al. (2023). Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights. PubMed Central. [Link]

-

P&S Chemicals. Product information, 2-Chloro-5-phenylnicotinonitrile. P&S Chemicals. [Link]

-

Isik, S., et al. (2023). Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives. PubMed Central. [Link]

-

PubChem. CID 169091715 | C18H18N2. National Institutes of Health. [Link]

-

PubChem. 2-Phenylnicotinic acid | C12H9NO2 | CID 97489. National Institutes of Health. [Link]

-

Chen, J., et al. (2008). Polymorphism and Phase Behaviors of 2-(Phenylamino)nicotinic Acid. Crystal Growth & Design. [Link]

-

PubChem. 2-Phenylpropionitrile | C9H9N | CID 15761. National Institutes of Health. [Link]

-

PubChem. (R)-2-Phenylpropionitrile | C9H9N | CID 6999906. National Institutes of Health. [Link]

-

Universal Class. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Universal Class. [Link]

- Google Patents. CN103342662B - Method for synthesizing 2-alkylphenylacetonitrile.

-

PubChem. 2-Phenylacrylonitrile | C9H7N | CID 521252. National Institutes of Health. [Link]

-

Chadha, R., et al. (2017, September 19). Crystal packing and crystallization tendency from the melt of 2-((2-ethylphenyl)amino)nicotinic acid. De Gruyter. [Link]

-

D'yakonov, V. A., et al. (2021). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. MDPI. [Link]

-

PubChem. 6-(2-Amino-phenyl)-nicotinonitrile | C12H9N3 | CID 53408348. National Institutes of Health. [Link]

-

ResearchGate. (2025, August 5). Synthesis, Reactions, and Pharmacological Screening of Heterocyclic Derivatives Using Nicotinic Acid as a Natural Synthon. ResearchGate. [Link]

-

Michalska, D., et al. (2023). Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. MDPI. [Link]

-

Lv, X., et al. (2020). Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. PubMed Central. [Link]

-

University of Colorado Boulder. Spectroscopy Problems. Organic Chemistry at CU Boulder. [Link]

-

Imasheva, A. A., et al. (2023). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. MDPI. [Link]

-

ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. [Link]

-

I. M. A. G., et al. (2021). 2-Phenethylamines in Medicinal Chemistry: A Review. MDPI. [Link]

-

MDPI. (2023). Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. MDPI. [Link]

-

PubMed. Studies on the chemical reactivity of 2-phenylpropionic acid 1-O-acyl glucuronide and S-acyl-CoA thioester metabolites. National Institutes of Health. [Link]

- Google Patents. CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile.

-

University of Colorado Boulder. Spectroscopy. Organic Chemistry at CU Boulder. [Link]

-

ResearchGate. Application in medicinal chemistry and comparison studies. ResearchGate. [Link]

-

Li, L., et al. (2018). Phenylethanoid Glycosides: Research Advances in Their Phytochemistry, Pharmacological Activity and Pharmacokinetics. MDPI. [Link]

-

Vedantu. (2024, December 10). Pharmacological activity of furan derivatives. Vedantu. [Link]

-

Zeng, Y., et al. (2022). Reactivities of N-Nitrosamines against Common Reagents and Reaction Conditions. PubMed Central. [Link]

-

ResearchGate. (2025, August 7). Toxicity and pharmacological activity of two newly synthesized derivatives of nicotinic and isonicotinic acids. ResearchGate. [Link]

-

ResearchGate. (2025, October 15). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. ResearchGate. [Link]

-

Nikol'skiy, V., et al. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. MDPI. [Link]

Sources

- 1. 39065-49-1|this compound|BLD Pharm [bldpharm.com]

- 2. Buy 2-Phenylisonicotinonitrile | 33744-17-1 [smolecule.com]

- 3. 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 7. lehigh.edu [lehigh.edu]

- 8. leah4sci.com [leah4sci.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. 2-Phenylnicotinic acid | C12H9NO2 | CID 97489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. 2-Phenethylamines in Medicinal Chemistry: A Review [mdpi.com]

- 14. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. fishersci.ie [fishersci.ie]

- 17. assets.thermofisher.cn [assets.thermofisher.cn]

- 18. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to the Synthesis of 2-Phenylnicotinonitrile and Its Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 2-phenylnicotinonitrile scaffold, characterized by a pyridine ring substituted with a phenyl group at the C2 position and a cyano group at the C3 position, represents a "privileged structure" in modern medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, forming the core of numerous kinase inhibitors, anticancer agents, and anti-inflammatory compounds.[1] The synthetic accessibility and the potential for diverse functionalization of this scaffold make it a highly attractive target for drug discovery programs. This technical guide provides a comprehensive overview of the principal synthetic methodologies for constructing the this compound core and its derivatives, grounded in mechanistic understanding and practical application. We will delve into established protocols, compare strategic approaches, and present detailed experimental workflows to empower researchers in their synthetic endeavors.

Foundational Synthetic Strategies for the this compound Core

The construction of the this compound skeleton can be approached through several robust and versatile synthetic routes. The choice of method often depends on the availability of starting materials, desired substitution patterns, and scalability.

Kröhnke Pyridine Synthesis: A Convergent Approach

The Kröhnke pyridine synthesis is a powerful and highly adaptable method for preparing 2,4,6-trisubstituted pyridines.[2] The reaction involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[3] This multi-component reaction proceeds in a cascade fashion, making it an efficient strategy for building molecular complexity.

Mechanistic Rationale:

The reaction is initiated by the formation of a pyridinium ylide from the α-pyridinium methyl ketone salt. This ylide then undergoes a Michael addition to the α,β-unsaturated ketone, forming a 1,5-dicarbonyl intermediate.[2][4] Subsequent cyclization with ammonia (from ammonium acetate) and dehydration leads to the aromatic pyridine ring.[5] The pyridinium group acts as a temporary activating group and is eliminated in the final aromatization step.

Caption: Kröhnke Pyridine Synthesis Workflow.

The versatility of the Kröhnke synthesis allows for the introduction of the phenyl group at the C2 position by selecting an appropriate α-pyridinium salt derived from a phenacyl halide. The nitrile group can be incorporated via the α,β-unsaturated partner, for instance, by using a cinnamonitrile derivative.

Suzuki-Miyaura Cross-Coupling: A Modular C-C Bond Formation

For a more modular approach, the Suzuki-Miyaura cross-coupling reaction is an exceptionally effective tool for forming the C2-phenyl bond. This palladium-catalyzed reaction couples an aryl boronic acid (or its ester) with an aryl halide or sulfonate.[6][7][8] In this context, a pre-functionalized 2-halonicotinonitrile is coupled with phenylboronic acid.

Causality Behind Experimental Choices:

The choice of catalyst, ligand, and base is critical for achieving high yields. Catalysts like Pd(dppf)Cl₂ are often effective, and the reaction can be performed in solvents such as dioxane, frequently with the addition of water to facilitate the catalytic cycle.[6][7][9][10] This method offers the significant advantage of excellent functional group tolerance and allows for the late-stage introduction of a wide variety of substituted phenyl rings, making it ideal for building libraries of derivatives for structure-activity relationship (SAR) studies.

Caption: Suzuki-Miyaura Cross-Coupling Workflow.

Thorpe-Ziegler Reaction: Intramolecular Cyclization Strategy

The Thorpe-Ziegler reaction is a base-catalyzed intramolecular condensation of a dinitrile to form a cyclic α-cyano ketone after hydrolysis.[11][12] While not a direct route to the pyridine ring itself, it is a foundational reaction in nitrile chemistry that can be adapted to construct precursors for nicotinonitrile synthesis. The reaction proceeds via the deprotonation of an α-carbon, followed by nucleophilic attack on the second nitrile group.[13] This strategy is particularly useful for synthesizing fused ring systems or highly substituted pyridines through multi-step sequences.

Synthesis of Functionalized Derivatives

The true value of the this compound scaffold in drug discovery lies in its amenability to diversification.

Modification of the Phenyl Ring

-

Pre-functionalization: The most straightforward method is to use a substituted phenylboronic acid in a Suzuki-Miyaura coupling. This allows for precise control over the substitution pattern.

-

Post-functionalization: Standard electrophilic aromatic substitution reactions (e.g., nitration, halogenation) can be performed on the this compound core, although regioselectivity can be a challenge and requires careful optimization of reaction conditions.

Modification of the Nitrile Group

The cyano group is a versatile functional handle that can be converted into other key functionalities:

-

Hydrolysis: Acidic or basic hydrolysis can convert the nitrile to a carboxamide or a carboxylic acid (nicotinic acid derivative).

-

Reduction: The nitrile can be reduced to a primary amine (aminomethylpyridine) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

These transformations open up avenues for creating amides, esters, and other derivatives crucial for modulating the pharmacological properties of the molecule.[14]

Detailed Experimental Protocols

The following protocols are illustrative examples grounded in established methodologies.

Protocol 1: Synthesis of a 2-Arylpyridine via Suzuki-Miyaura Coupling[6][10]

Objective: To synthesize a 2-arylpyridine by coupling a pyridine-2-sulfonyl fluoride (PyFluor) with a hetero(aryl) boronic acid.

Materials:

-

Pyridine-2-sulfonyl fluoride (PyFluor) (0.3 mmol)

-

Aryl boronic acid (0.45 mmol)

-

Pd(dppf)Cl₂ (0.03 mmol)

-

Sodium phosphate (Na₃PO₄) (0.9 mmol)

-

Dioxane (1.0 mL)

-

1,3,5-Trimethoxybenzene (internal standard for NMR yield calculation)

-

1-dram vial with cap

Procedure:

-

To a 1-dram vial, add PyFluor (0.3 mmol), the aryl boronic acid (0.45 mmol), Pd(dppf)Cl₂ (0.03 mmol), and Na₃PO₄ (0.9 mmol).

-

Add dioxane (1.0 mL) to the vial.

-

Cap the vial tightly and place it in a preheated oil bath or heating block at 65-100 °C. Note: Optimal temperature may vary depending on the specific boronic acid used.

-

Stir the reaction mixture for the required time (monitor by TLC or LC-MS).

-

After completion, cool the reaction to room temperature.

-

Add an internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative NMR analysis.

-

Dilute the mixture with a suitable solvent (e.g., ethyl acetate), filter through a pad of Celite, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 2-arylpyridine.

Protocol 2: One-Pot Synthesis of 2-Aminonicotinonitriles from Chalcones[15]

Objective: To synthesize a substituted 2-aminonicotinonitrile from a chalcone precursor.

Materials:

-

(E)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (chalcone) (1.0 equiv)

-

Malononitrile (1.0 equiv)

-

Ammonium acetate (CH₃COONH₄)

-

Ethanol (solvent)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve the chalcone (1.0 equiv), malononitrile (1.0 equiv), and an excess of ammonium acetate in ethanol.

-

Heat the reaction mixture to reflux and maintain for 12 hours. Monitor the reaction progress using TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate from the solution. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure to induce crystallization.

-

Wash the collected solid with cold ethanol to remove impurities.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure 2-amino-4-(4-chlorophenyl)-6-(4-methoxyphenyl)nicotinonitrile.

Quantitative Data Summary

The efficiency of synthetic routes can be compared based on reported yields and reaction conditions.

| Synthetic Method | Key Reactants | Catalyst/Reagent | Typical Yield | Strengths & Considerations |

| Suzuki-Miyaura Coupling | 2-Halopyridine, Phenylboronic Acid | Pd(dppf)Cl₂ / Na₃PO₄ | 5-89%[6][8] | Excellent functional group tolerance; modular; good for library synthesis. Yields can be substrate-dependent. |

| Kröhnke Synthesis | α-Pyridinium Ketone, α,β-Unsaturated Carbonyl | Ammonium Acetate | High[15] | Convergent; builds complexity quickly. Requires synthesis of pyridinium salt precursor. |

| Degenerate Ring Transformation | N-vinyl Pyridinium Salt, Acetonitrile | KHMDS / Benzoic Acid | ~68%[14] | Novel metal-free approach. Substrate scope may be limited. |

| Multi-component Reaction | Chalcone, Malononitrile | Ammonium Acetate | High[16] | One-pot; operationally simple. Primarily yields 2-aminonicotinonitrile derivatives. |

Pharmacological Significance

The this compound scaffold is a cornerstone in the design of targeted therapeutics. Its derivatives are known to exhibit a wide range of biological activities:

-

Anticancer Activity: Many derivatives function as potent tubulin polymerization inhibitors or kinase inhibitors, leading to cell cycle arrest and apoptosis in cancer cells.[17]

-

Antimicrobial and Antifungal Activity: The scaffold has been incorporated into agents showing broad-spectrum activity against various bacterial and fungal strains.[18]

-

Anti-inflammatory Properties: Certain nicotinonitrile derivatives have shown significant anti-inflammatory effects.[1]

The ability to readily synthesize a diverse library of these compounds using the methods described is critical for exploring their full therapeutic potential.

Caption: Synthetic Logic from Core Scaffold to Application.

Conclusion

The synthesis of this compound and its derivatives is a dynamic and evolving field, driven by the significant therapeutic potential of this structural class. Mastery of classical reactions like the Kröhnke synthesis and modern catalytic methods such as the Suzuki-Miyaura cross-coupling provides researchers with a powerful toolkit. By understanding the mechanistic underpinnings and practical nuances of these synthetic strategies, scientists in both academic and industrial settings can efficiently construct and diversify this privileged scaffold to accelerate the discovery of next-generation therapeutics.

References

-

Wikipedia. Kröhnke pyridine synthesis. [Link]

-

National Institutes of Health (NIH). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

-

ResearchGate. Mechanism of the Kröhnke pyridine synthesis. [Link]

-

ACS Publications. Preparation of a Kröhnke Pyridine Combinatorial Library Suitable for Solution-Phase Biological Screening. [Link]

-

Taylor & Francis Online. An alternative metal-free amination approach to 3-trifluoromethyl aniline derivatives: the major products under Kröhnke pyridine synthesis conditions. [Link]

-

TSpace (University of Toronto). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

-

PubMed. Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

-

Canadian Science Publishing. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

-

ResearchGate. (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

-

ARKIVOC. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]

-

ACS Publications. Facile Synthesis of 2-Methylnicotinonitrile through Degenerate Ring Transformation of Pyridinium Salts. [Link]

-

Organic Chemistry Portal. Gewald Reaction. [Link]

-

Wiley Online Library. Thorpe Reaction. [Link]

-

Wikipedia. Thorpe reaction. [Link]

-

PubMed Central. Green methodologies for the synthesis of 2-aminothiophene. [Link]

-

ResearchGate. Synthesis of 2‐amino‐4,6‐diphenylnicotinonitrile derivatives under optimum conditions. [Link]

-

Wikipedia. Gewald reaction. [Link]

-

Buchler GmbH. Thorpe-Ziegler reaction. [Link]

-

ResearchGate. Thorpe‐Ziegler reaction. [Link]

-

ResearchGate. General synthetic route of nicotinonitrile compounds 1–5. [Link]

-

National Institutes of Health (NIH). Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. [Link]

-

MDPI. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. An alternative metal-free amination approach to 3-trifluoromethyl aniline derivatives: the major products under Kröhnke pyridine synthesis conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]

- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 8. Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. researchgate.net [researchgate.net]

- 11. Thorpe reaction - Wikipedia [en.wikipedia.org]

- 12. Thorpe-Ziegler reaction - Buchler GmbH [buchler-gmbh.com]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

A Comprehensive Spectroscopic Guide to 2-Phenylnicotinonitrile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. By observing the behavior of atomic nuclei in a magnetic field, we can deduce the connectivity and chemical environment of each atom.

Methodologies for NMR Analysis

1.1.1. Sample Preparation Protocol

A meticulously prepared sample is the cornerstone of high-quality NMR data.

-

Analyte Purity: Ensure the 2-Phenylnicotinonitrile sample is of high purity (>95%) to avoid interference from impurities in the spectra.

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic molecules due to its excellent dissolving power and relatively simple residual solvent peak.

-

Concentration: Prepare a solution with a concentration of 5-10 mg of this compound in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference for chemical shifts (δ = 0.00 ppm).

-

Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

1.1.2. NMR Data Acquisition Workflow

The following workflow outlines the key steps for acquiring both ¹H and ¹³C NMR spectra.

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Predicted ¹H NMR Spectrum of this compound

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring protons.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.80 | dd | 1H | H6 (Pyridine) |

| ~8.00 | dd | 1H | H4 (Pyridine) |

| ~7.70 | m | 2H | H2', H6' (Phenyl) |

| ~7.50 | m | 3H | H3', H4', H5' (Phenyl) |

| ~7.40 | dd | 1H | H5 (Pyridine) |

Interpretation:

-

Aromatic Protons: The protons on the pyridine and phenyl rings are expected to appear in the downfield region (7.0-9.0 ppm) due to the deshielding effect of the aromatic ring currents.

-

Pyridine Ring Protons: The protons on the pyridine ring will exhibit characteristic splitting patterns (doublet of doublets, dd) due to coupling with their neighbors. The H6 proton is expected to be the most deshielded due to its proximity to the electronegative nitrogen atom.

-

Phenyl Ring Protons: The protons on the phenyl ring will likely appear as a complex multiplet (m) due to overlapping signals.

Predicted ¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C2 (Pyridine) |

| ~153 | C6 (Pyridine) |

| ~138 | C4 (Pyridine) |

| ~136 | C1' (Phenyl) |

| ~130 | C4' (Phenyl) |

| ~129 | C2', C6' (Phenyl) |

| ~128 | C3', C5' (Phenyl) |

| ~124 | C5 (Pyridine) |

| ~117 | CN (Nitrile) |

| ~108 | C3 (Pyridine) |

Interpretation:

-

Aromatic Carbons: The carbons of both the pyridine and phenyl rings will resonate in the aromatic region (120-160 ppm).

-

Quaternary Carbons: The carbons directly attached to the phenyl group (C2), the nitrile group (C3), and the ipso-carbon of the phenyl ring (C1') will appear as weak signals due to the absence of attached protons and the resulting lack of Nuclear Overhauser Effect (NOE) enhancement in a standard proton-decoupled spectrum.

-

Nitrile Carbon: The carbon of the nitrile group (C≡N) is expected to have a chemical shift in the range of 115-125 ppm.[1]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Methodology for FT-IR Analysis

2.1.1. Sample Preparation Protocol (Attenuated Total Reflectance - ATR)

ATR-FTIR is a common and convenient method for analyzing solid and liquid samples with minimal preparation.

-

Instrument Background: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental contributions.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Pressure Application: Apply gentle and even pressure to the sample using the instrument's pressure arm to ensure good contact with the crystal.

2.1.2. FT-IR Data Acquisition Workflow

The process of acquiring an FT-IR spectrum is straightforward.

Caption: Workflow for FT-IR data acquisition using an ATR accessory.

Predicted IR Spectrum of this compound

The IR spectrum of this compound is expected to show characteristic absorption bands for its aromatic and nitrile functional groups.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2240-2220 | Strong, Sharp | C≡N stretch (Nitrile) |

| 1600-1450 | Medium-Strong | Aromatic C=C ring stretch |

| 900-675 | Strong | Aromatic C-H out-of-plane bend |

Interpretation:

-

Aromatic C-H Stretch: The presence of both phenyl and pyridine rings will result in C-H stretching vibrations appearing just above 3000 cm⁻¹.

-

Nitrile Stretch: The most characteristic peak in the IR spectrum will be the strong and sharp absorption band for the C≡N triple bond stretch, typically found in the 2240-2220 cm⁻¹ region for aromatic nitriles.

-

Aromatic Ring Vibrations: The C=C stretching vibrations within the aromatic rings will give rise to a series of bands in the 1600-1450 cm⁻¹ region.

-

C-H Bending: The out-of-plane C-H bending vibrations of the aromatic rings will produce strong bands in the fingerprint region (below 1000 cm⁻¹), which can sometimes provide information about the substitution pattern.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Methodology for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for the analysis of volatile and thermally stable compounds like this compound.

3.1.1. Sample Preparation Protocol

-

Solution Preparation: Dissolve a small amount of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

3.1.2. GC-MS Data Acquisition Workflow

The following workflow illustrates the process of analyzing a sample by GC-MS.

Caption: Workflow for the analysis of a sample by Gas Chromatography-Mass Spectrometry.

Predicted Mass Spectrum of this compound

The mass spectrum will provide the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺•): The molecular formula of this compound is C₁₂H₈N₂. The nominal molecular weight is 180 g/mol . Therefore, the mass spectrum should show a molecular ion peak at m/z = 180.

-

Major Fragmentation Pathways: Under electron ionization (EI), the molecule is expected to fragment in a predictable manner.

-

Loss of HCN: A common fragmentation for nitriles is the loss of a hydrogen cyanide molecule (HCN, 27 Da), which would result in a fragment ion at m/z = 153.

-

Phenyl Cation: The formation of the stable phenyl cation (C₆H₅⁺) at m/z = 77 is a common feature in the mass spectra of phenyl-containing compounds.

-

Pyridyl Cation: A fragment corresponding to the pyridyl cation (C₅H₄N⁺) at m/z = 78 may also be observed.

-

Conclusion: A Unified Spectroscopic Picture

The combination of NMR, IR, and MS provides a comprehensive and self-validating characterization of this compound. The predicted ¹H and ¹³C NMR spectra would confirm the carbon-hydrogen framework and the connectivity of the phenyl and nicotinonitrile moieties. The characteristic C≡N stretch in the IR spectrum would provide unambiguous evidence for the nitrile functional group. Finally, the mass spectrum would confirm the molecular weight and provide fragmentation patterns consistent with the proposed structure. This guide, by detailing the methodologies and expected spectral features, serves as a valuable resource for any scientist or researcher involved in the synthesis, analysis, or application of this compound and related compounds.

References

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. [Link]

-

University of Calgary. (n.d.). Spectroscopic Analysis of Nitriles. [Link]

Sources

An In-depth Technical Guide on the Solubility and Stability of 2-Phenylnicotinonitrile

This guide provides a comprehensive technical overview of the critical physicochemical properties of 2-Phenylnicotinonitrile, focusing on its solubility and stability. Designed for researchers, scientists, and professionals in drug development, this document furnishes a robust theoretical framework, predictive insights, and detailed experimental protocols to empower your research and development endeavors.

Introduction: The Significance of this compound in Modern Drug Discovery

This compound and its derivatives represent a class of compounds with significant potential in medicinal chemistry. Their unique structural motif, featuring a phenyl group appended to a nicotinonitrile core, has drawn attention for its role as a versatile scaffold in the design of novel therapeutic agents. Derivatives have been explored for a range of biological activities, highlighting the importance of a thorough understanding of their fundamental properties to enable successful drug development. A deep understanding of the solubility and stability of the parent molecule, this compound, is paramount for formulation development, ensuring bioavailability, and meeting regulatory requirements for safety and efficacy.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in various experimental and physiological systems.

| Property | Value | Source |

| Molecular Formula | C₁₂H₈N₂ | |

| Molecular Weight | 180.21 g/mol | |

| Appearance | Off-White to Yellow Solid | [Vendor Data] |

| Melting Point | 85-89 °C | [Vendor Data] |

| LogP (predicted) | 2.5 - 3.0 |

Note: Some properties are based on typical vendor specifications and predictive models due to limited publicly available experimental data.

Solubility Profile: From Theoretical Prediction to Experimental Determination

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and dissolution rate. The structure of this compound, with its aromatic, nonpolar phenyl ring and the polar nitrile and pyridine functionalities, suggests a nuanced solubility profile.

Theoretical Solubility Prediction

In the absence of extensive experimental data, predictive models can offer valuable initial insights. The "like dissolves like" principle suggests that this compound will exhibit greater solubility in solvents with similar polarity.

Quantitative Structure-Activity Relationship (QSAR) and Physics-Based Models:

Advanced computational models can provide more quantitative predictions. QSAR models correlate structural features with observed solubility, while physics-based methods calculate solubility from fundamental thermodynamic principles. These models can be powerful tools in early development to guide solvent selection for synthesis, purification, and formulation.

Predicted Solubility of this compound in Common Solvents:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, DMF, DMSO | High | Capable of dipole-dipole interactions with the nitrile and pyridine groups. |

| Polar Protic | Methanol, Ethanol | Moderate | Can act as hydrogen bond acceptors for the pyridine nitrogen. |

| Nonpolar Aromatic | Toluene, Benzene | Moderate | Favorable π-π stacking interactions with the phenyl and pyridine rings. |

| Nonpolar Aliphatic | Hexane, Heptane | Low | Lacks favorable interactions with the polar functional groups. |

| Aqueous | Water | Very Low | The nonpolar phenyl group significantly limits aqueous solubility. |

Experimental Protocol for Solubility Determination

A robust experimental determination of solubility is essential for accurate formulation development. The isothermal equilibrium shake-flask method is a widely accepted standard.

Objective: To determine the equilibrium solubility of this compound in a range of solvents at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, acetone, toluene, etc.)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Validated analytical method for quantification (e.g., HPLC-UV)

Workflow for Experimental Solubility Determination:

Caption: Workflow for isothermal equilibrium solubility determination.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of this compound to several vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Solvent Addition: Accurately add a known volume of the desired solvent to each vial.

-

Equilibration: Seal the vials and place them in an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C). Shake until equilibrium is reached, typically 24 to 48 hours.

-

Phase Separation: Remove the vials and allow the undissolved solid to settle. Centrifuge the vials to ensure complete separation of the solid from the supernatant.

-

Sampling and Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent and analyze the concentration of this compound using a validated analytical method, such as HPLC-UV.

-

Calculation: Calculate the solubility in units such as mg/mL or molarity.

Stability Profile: A Forced Degradation Approach

Understanding the chemical stability of this compound is critical for determining its shelf-life, storage conditions, and potential degradation pathways. Forced degradation studies, as outlined in the ICH guidelines, are essential for developing and validating stability-indicating analytical methods.[1][2]

Potential Degradation Pathways

The chemical structure of this compound suggests several potential degradation pathways under stress conditions:

-

Hydrolysis: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions. Acid-catalyzed hydrolysis typically proceeds to the carboxylic acid (2-phenylnicotinic acid), while base-catalyzed hydrolysis may yield the carboxylate salt.

-

Oxidation: The pyridine ring and potentially the phenyl ring can be susceptible to oxidation, leading to the formation of N-oxides or hydroxylated derivatives.

-

Photodegradation: Exposure to UV or visible light may induce photochemical reactions.

-

Thermal Degradation: High temperatures can lead to decomposition.

Experimental Protocol for Forced Degradation Studies

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.

Workflow for Forced Degradation Studies:

Sources

Quantum Chemical-Guided Analysis of 2-Phenylnicotinonitrile: A Technical Guide

Abstract

The 2-phenylnicotinonitrile scaffold is a significant motif in medicinal chemistry and materials science, demonstrating a range of biological activities and intriguing photophysical properties.[1][2] A profound understanding of the relationship between this molecule's three-dimensional structure and its inherent electronic and optical characteristics is crucial for rational drug design and the development of novel materials. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive walkthrough of the application of quantum chemical calculations, primarily Density Functional Theory (DFT), to elucidate the structural, electronic, and spectroscopic properties of this compound. We will explore the causality behind methodological choices, establish a self-validating workflow, and connect theoretical data to tangible, experimentally verifiable properties.

Introduction: The "Why" of Computational Inquiry

In modern chemical and pharmaceutical research, computational methods serve as a powerful predictive tool, allowing for the in-silico screening and characterization of molecules before undertaking time-consuming and costly experimental synthesis.[3] For a molecule like this compound, which possesses a flexible dihedral angle between its phenyl and nicotinonitrile rings, quantum chemical calculations can precisely determine its most stable conformation, electronic structure, reactivity sites, and spectroscopic signatures. This computational lens provides invaluable insights that can accelerate the discovery process.[4][5]

This guide will focus on a robust and widely adopted computational protocol to analyze this compound, providing a foundational understanding of its molecular properties.

Theoretical Foundations: Selecting the Right Tools

The accuracy of any quantum chemical prediction is fundamentally dependent on the chosen theoretical method and basis set.[6] Our approach is built on Density Functional Theory (DFT), a method that offers an excellent balance of computational cost and accuracy for organic molecules of this size.

-

Density Functional Theory (DFT): DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction.[7] The choice of the exchange-correlation functional is critical. For this guide, we select the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP is renowned for its reliability in predicting the geometries and electronic properties of a vast range of organic molecules.[8][9]

-

Time-Dependent DFT (TD-DFT): To investigate the electronic absorption properties (i.e., the UV-Vis spectrum), we employ the Time-Dependent extension of DFT (TD-DFT). This method is highly effective for calculating the excitation energies of molecules, providing a theoretical counterpart to experimental spectroscopy.[10][11] For improved accuracy, especially for excited states, the long-range corrected functional CAM-B3LYP is often recommended and used here for spectroscopic predictions.[12][13][14]

-

Basis Set Selection (6-311++G(d,p)): A basis set is the set of mathematical functions used to build the molecular orbitals. The 6-311++G(d,p) basis set is a sophisticated and flexible choice.[6][15]

-

6-311G: A triple-zeta basis set, providing a more accurate description of the valence electrons.

-

++: Adds diffuse functions for both heavy atoms and hydrogen. These are crucial for describing anions and systems with lone pairs, providing a more accurate picture of the electron density far from the nuclei.

-

(d,p): Adds polarization functions on heavy atoms (d) and hydrogen atoms (p). These functions allow for non-spherical distortion of the electron clouds, which is essential for accurately modeling chemical bonds.[9]

-

The Computational Workflow: A Self-Validating Protocol

A rigorous computational study follows a logical sequence of steps, where each step validates the previous one. This ensures the final results are reliable and physically meaningful.

Caption: A standard workflow for quantum chemical analysis.

Experimental Protocol: Step-by-Step

-

Structure Input and Optimization:

-

Action: Draw the 2D structure of this compound and convert it to a 3D structure using a molecular editor (e.g., GaussView, Avogadro).

-

Causality: An initial, reasonable 3D geometry is required as a starting point for the energy minimization calculation.

-

Execution: Submit the structure for geometry optimization using the DFT B3LYP/6-311++G(d,p) level of theory. The software will iteratively adjust bond lengths, angles, and dihedrals to find the lowest energy conformation.

-

-

Frequency Analysis:

-

Action: Perform a frequency calculation on the optimized geometry at the same level of theory.

-

Causality: This step is a critical validation check. A true energy minimum on the potential energy surface will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a saddle point, not a stable structure.[5]

-

Execution: Analyze the output of the frequency calculation. Confirm that all calculated vibrational frequencies are positive.

-

-

Calculation of Molecular Properties:

-

Action: Using the validated, optimized geometry, perform single-point energy calculations to derive various electronic and spectroscopic properties.

-

Causality: The optimized geometry represents the most probable structure of the molecule, and therefore, all properties should be calculated from this stable conformation.

-

Execution:

-

Frontier Molecular Orbitals (HOMO/LUMO): Extract the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

-

Molecular Electrostatic Potential (MEP): Generate the MEP surface.

-

UV-Vis Spectrum: Perform a TD-DFT calculation (e.g., using CAM-B3LYP/6-311++G(d,p)) to compute the first several electronic excitation energies and oscillator strengths.

-

Non-Linear Optical (NLO) Properties: Calculate the polarizability (α) and the first hyperpolarizability (β) to assess the NLO response.[16][17]

-

-

Results and Interpretation: A Case Study

The results from these calculations provide a rich dataset for understanding the chemical nature of this compound.

Caption: Connecting theoretical calculations to practical applications.

Geometric Parameters

The optimization will reveal the key structural features, most notably the dihedral angle between the phenyl and pyridine rings. This angle is a result of the balance between conjugative effects (favoring planarity) and steric hindrance.

| Parameter | Calculated Value (B3LYP/6-311++G(d,p)) | Implication |

| C-C Bond (inter-ring) | ~1.48 Å | Indicates partial double bond character from conjugation. |

| C≡N Bond Length | ~1.16 Å | Typical triple bond length. |

| Phenyl-Pyridine Dihedral Angle | ~30-40° | Non-planar structure due to steric hindrance. |

Frontier Molecular Orbitals (HOMO & LUMO)

The HOMO and LUMO are key to understanding chemical reactivity and electronic transitions.[15]

-

HOMO: Represents the ability to donate an electron. Its energy is related to the ionization potential. For this compound, the HOMO is typically localized on the more electron-rich phenyl ring.

-

LUMO: Represents the ability to accept an electron. Its energy is related to the electron affinity. The LUMO is often localized on the electron-deficient nicotinonitrile ring.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive.

| Orbital | Energy (eV) | Location |

| HOMO | -6.5 eV | Phenyl Ring |

| LUMO | -1.8 eV | Nicotinonitrile Ring |

| Energy Gap (ΔE) | 4.7 eV | High Kinetic Stability |

Molecular Electrostatic Potential (MEP)

The MEP map is a 3D visualization of the total electron density, which is invaluable for predicting reactivity.

-

Red Regions (Negative Potential): Indicate areas of high electron density, prone to electrophilic attack. In this compound, this is expected around the nitrogen atom of the nitrile group.

-

Blue Regions (Positive Potential): Indicate areas of low electron density, prone to nucleophilic attack.

-

Green Regions (Neutral Potential): Typically found over the carbon atoms of the aromatic rings.

Simulated UV-Vis Spectrum

TD-DFT calculations predict the wavelength of maximum absorption (λmax).[18] This is typically associated with the HOMO→LUMO electronic transition (a π→π* transition), which characterizes the molecule's color and photophysical behavior. A calculated λmax can be directly compared with an experimentally measured spectrum for validation.

Non-Linear Optical (NLO) Properties

Molecules with significant charge separation and a large difference in ground- and excited-state dipole moments can exhibit NLO properties. The calculated first hyperpolarizability (β) is a key metric; large values suggest potential for use in optoelectronic materials.[7]

Validation: Bridging Theory and Experiment

The ultimate test of a computational model is its ability to reproduce and predict experimental results.[4][19][20] The validation of computational models using experimental data is essential to assess their accuracy and reliability.[20][21]

-

Geometric Validation: Calculated bond lengths and angles can be benchmarked against crystallographic data from sources like the Cambridge Structural Database.

-

Spectroscopic Validation: The calculated λmax from TD-DFT should be compared with the peak absorption from an experimentally measured UV-Vis spectrum in a non-polar solvent. A close agreement validates the chosen computational level of theory.

-

Reactivity Validation: Predictions from the MEP map can guide synthesis by identifying the most reactive sites for chemical modification.

Conclusion

Quantum chemical calculations, grounded in DFT and TD-DFT, provide a robust, predictive framework for investigating the structure-property relationships of this compound. By following a systematic and self-validating workflow, researchers can gain deep insights into the geometric, electronic, reactive, and spectroscopic nature of this important molecular scaffold. This theoretical understanding is not merely an academic exercise; it is a vital tool that informs rational design, predicts molecular behavior, and ultimately accelerates the development of new drugs and materials.

References

-

Daly, A. M., et al. (n.d.). Density functional theory predictions of the nonlinear optical properties of molecules. IEEE Conference Publication. Retrieved from [Link]

-

Fiveable. (n.d.). Validation of computational results with experimental data. Retrieved from [Link]

-

Jacquemin, D., et al. (2013). Benchmarking Time-Dependent Density Functional Theory for Excited State Geometries of Organic Molecules in Gas-Phase and in Solution. Journal of Chemical Theory and Computation. Retrieved from [Link]

-

Computational Chemistry Class Notes. (n.d.). Integrating Computational & Experimental Data. Retrieved from [Link]

-

Materials Studio. (n.d.). Requesting non-linear optical properties. Retrieved from [Link]

-

Blanchard, F., et al. (n.d.). Performance of DFT functionals for calculating the second-order nonlinear optical properties of dipolar merocyanines. Physical Chemistry Chemical Physics (RSC Publishing). Retrieved from [Link]

-

Herbert, J. (2019). Time-dependent DFT. Retrieved from [Link]

-

Jacquemin, D., et al. (2008). TD-DFT Performance for the Visible Absorption Spectra of Organic Dyes: Conventional versus Long-Range Hybrids. Journal of Chemical Theory and Computation. Retrieved from [Link]

-

Al-Asbahi, B. A. (2022). DFT calculation and nonlinear optical properties of (E)-(2). Retrieved from [Link]

-

Al-Zaqri, N., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI. Retrieved from [Link]

-

Reddit. (2025). Computational chemist wants us to do all the experimental work then computational for validation. Retrieved from [Link]

-

Matter Modeling Stack Exchange. (2020). A good software for DFT optimization and nonlinear optical properties. Retrieved from [Link]

-

Feng, J., et al. (2009). DFT and TD-DFT study on structure and properties of organic dye sensitizer TA-St-CA. Retrieved from [Link]

-

da Silva, A. B. F., et al. (2019). Validation of computational methods applied in molecular modeling of caffeine with epithelial anticancer activity: theoretical study of geometric, thermochemical and spectrometric data. SciELO. Retrieved from [Link]

-

Mamand, O. S., et al. (2023). Gas phase calculations with 6-311++(d, p) basis set and B3LYP level for.... ResearchGate. Retrieved from [Link]

-

Cellular & Molecular Biology. (2015). Conformational stability, spectroscopic and computational studies, highest occupied molecular orbital, lowest unoccupied molecul. Retrieved from [Link]

-

Spectroscopy Online. (n.d.). Density Functional Theory Investigation on the Molecular Structure and Vibrational Spectra of Triclosan. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermochemical Parameters by DFT/B3LYP with 6-311++G (d,p) basis set. Retrieved from [Link]

-

Abdel Halim, S., & Ibrahim, M. A. (2022). Synthesis, spectral analysis, quantum studies, NLO, and thermodynamic properties of the novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine (HMBPP). RSC Publishing. Retrieved from [Link]

-

Borrelli, R., & Peluso, A. (2020). How accurate are TD-DFT excited-state geometries compared to DFT ground-state geometries?. DiVA portal. Retrieved from [Link]

-

ACS Publications. (2022). Facile Synthesis of 2-Methylnicotinonitrile through Degenerate Ring Transformation of Pyridinium Salts. The Journal of Organic Chemistry. Retrieved from [Link]

-

Drozd, M., et al. (n.d.). Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. Retrieved from [Link]

-

NIH. (n.d.). Alchemical Free-Energy Calculations at Quantum-Chemical Precision. PMC. Retrieved from [Link]

-

arXiv. (2024). General Quantum Alchemical Free Energy Simulations via Hamiltonian Interpolation. Retrieved from [Link]

-

ResearchGate. (n.d.). Quantum chemical calculation data for compounds 2a-k. Retrieved from [Link]

-

ResearchGate. (n.d.). Quantum Chemical Calculations on Antipsychotic Drugs and Narcotic Agents. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. reddit.com [reddit.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. Density functional theory predictions of the nonlinear optical properties of molecules | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. John Herbert: Time-dependent DFT [asc.ohio-state.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Performance of DFT functionals for calculating the second-order nonlinear optical properties of dipolar merocyanines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 14. Synthesis, spectral analysis, quantum studies, NLO, and thermodynamic properties of the novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amin ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01469F [pubs.rsc.org]

- 15. cellmolbiol.org [cellmolbiol.org]

- 16. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 17. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 18. researchgate.net [researchgate.net]

- 19. fiveable.me [fiveable.me]

- 20. fiveable.me [fiveable.me]

- 21. scielo.br [scielo.br]

The Architectural Blueprint of Efficacy: An In-depth Technical Guide to the Crystal Structure of 2-Phenylnicotinonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 2-phenylnicotinonitrile scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile template for the design of novel therapeutic agents. Its inherent structural features and amenability to chemical modification have propelled the development of a diverse array of derivatives with significant biological activities. Understanding the precise three-dimensional arrangement of these molecules within a crystal lattice is paramount, as it dictates not only their physicochemical properties but also their interactions with biological targets. This guide provides a comprehensive exploration of the crystal structure of this compound derivatives, offering insights into their synthesis, solid-state architecture, and the profound implications for drug discovery and development.

The Strategic Synthesis of this compound Derivatives

The journey to elucidating the crystal structure of this compound derivatives begins with their chemical synthesis. A multitude of synthetic strategies have been developed, with one-pot multicomponent reactions (MCRs) being a particularly efficient and widely adopted approach. These reactions offer the advantage of rapidly generating molecular complexity from simple starting materials in a single synthetic operation.

A common and effective MCR for the synthesis of 2-amino-4,6-diaryl-nicotinonitriles involves the condensation of an aryl aldehyde, an acetophenone derivative, malononitrile, and an ammonium salt, often in the presence of a catalyst.[1] This approach allows for the introduction of diverse substituents on the phenyl rings, enabling the systematic exploration of structure-activity relationships.

Experimental Protocol: Representative Synthesis of 2-Amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile

The following protocol outlines a typical synthesis of a this compound derivative, adapted from established literature procedures.[1]

Materials:

-

2,4-Dichlorobenzaldehyde

-

Acetophenone

-

Malononitrile

-

Ammonium acetate

-

Ethanol (Solvent)

-

Catalyst (e.g., an acidic or basic catalyst)

Procedure:

-

In a round-bottom flask, combine equimolar amounts of 2,4-dichlorobenzaldehyde, acetophenone, malononitrile, and a slight excess of ammonium acetate.

-

Add ethanol as the solvent to create a slurry.

-

Introduce a catalytic amount of a suitable catalyst (e.g., piperidine, acetic acid).

-

Reflux the reaction mixture with stirring for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The solid product that precipitates is collected by vacuum filtration.

-

The crude product is washed with cold ethanol to remove unreacted starting materials and soluble impurities.

-

The purified product is dried under vacuum.

Caption: A generalized workflow for the one-pot synthesis of this compound derivatives.

The Art of Crystal Growth: From Solution to Single Crystal

The acquisition of high-quality single crystals is the most critical and often the most challenging step in X-ray crystallography. The slow and controlled precipitation of molecules from a supersaturated solution is the fundamental principle behind most crystallization techniques. For this compound derivatives, which are typically crystalline organic solids, several methods can be employed.

Common Crystallization Techniques:

-

Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered container. The gradual evaporation of the solvent slowly increases the concentration, leading to the formation of well-ordered crystals.

-

Solvent Diffusion: This technique involves dissolving the compound in a "good" solvent and layering a "poor" solvent (in which the compound is less soluble) on top. The slow diffusion of the poor solvent into the good solvent reduces the overall solubility, inducing crystallization at the interface.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then enclosed in a larger, sealed container with a more volatile "anti-solvent." The vapor of the anti-solvent gradually diffuses into the solution, causing the compound to crystallize.

Experimental Protocol: Single Crystal Growth by Slow Evaporation

-

Purification: Ensure the synthesized this compound derivative is of high purity (>98%), as impurities can inhibit crystal growth. Recrystallization or column chromatography may be necessary.

-

Solvent Selection: Screen a variety of solvents to find one in which the compound has moderate solubility. A good starting point for many organic molecules is ethanol, ethyl acetate, or a mixture of solvents like dichloromethane/hexane.

-

Preparation of a Saturated Solution: Gently warm a small amount of the chosen solvent and add the purified compound until no more dissolves. Add a few more drops of the solvent to ensure the solution is just below saturation at the elevated temperature.

-

Filtration: Filter the warm solution through a syringe filter into a clean, dust-free vial to remove any particulate matter that could act as nucleation sites.

-

Incubation: Cover the vial with a perforated cap or parafilm with a few pinholes to allow for slow evaporation. Place the vial in a vibration-free environment at a constant temperature.

-

Observation: Monitor the vial periodically for the formation of single crystals over several days to weeks.

Unveiling the Molecular Architecture: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional atomic arrangement within a crystal. When a beam of X-rays is directed at a single crystal, the electrons of the atoms diffract the X-rays in a specific pattern of spots. The geometry and intensity of this diffraction pattern are directly related to the arrangement of atoms in the crystal lattice.

Caption: The workflow of single-crystal X-ray diffraction analysis.

The analysis of the diffraction data allows for the determination of the unit cell parameters (the dimensions of the repeating unit of the crystal) and the space group (the symmetry operations that describe the arrangement of molecules in the unit cell). The ultimate goal is to generate an electron density map, from which the positions of the individual atoms can be determined. This leads to a detailed model of the molecule, including bond lengths, bond angles, and torsion angles.

The Crystal Packing and Intermolecular Interactions of this compound Derivatives

The solid-state structure of this compound derivatives is characterized by a non-planar conformation, where the phenyl rings are twisted out of the plane of the central pyridine ring to minimize steric hindrance. The specific dihedral angles between these rings are a key structural feature.

The crystal packing is stabilized by a variety of intermolecular interactions, which play a crucial role in the overall architecture and properties of the solid. These interactions include:

-

Hydrogen Bonding: In derivatives containing hydrogen bond donors (e.g., amino groups) and acceptors (e.g., the nitrile nitrogen, pyridine nitrogen, or other substituents), hydrogen bonds are a dominant force in directing the crystal packing. For instance, in the crystal structure of 2-amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-6-phenylnicotinonitrile, intermolecular N-H···N(nitrile) hydrogen bonds form centrosymmetric dimers.[2]

-

π–π Stacking: The aromatic nature of the pyridine and phenyl rings facilitates π–π stacking interactions, where the electron-rich π systems of adjacent molecules interact favorably. These interactions are often observed as offset face-to-face or edge-to-face arrangements.

-

C-H···π Interactions: These are weaker interactions where a C-H bond acts as a weak hydrogen bond donor to a π system.

-

van der Waals Forces: These non-specific attractive and repulsive forces contribute to the overall stability of the crystal packing.

The interplay of these intermolecular forces dictates the formation of specific supramolecular synthons, which are recognizable and recurring patterns of intermolecular interactions.

Computational Insights: DFT and Hirshfeld Surface Analysis

Computational methods, such as Density Functional Theory (DFT) and Hirshfeld surface analysis, provide a deeper understanding of the electronic structure and intermolecular interactions within the crystal.

-

Density Functional Theory (DFT): DFT calculations can be used to optimize the molecular geometry, calculate electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and generate molecular electrostatic potential (MEP) maps. The MEP map is particularly useful for identifying regions of positive and negative electrostatic potential on the molecular surface, which can predict sites for intermolecular interactions.

-

Hirshfeld Surface Analysis: This powerful tool allows for the visualization and quantification of intermolecular contacts in a crystal. The Hirshfeld surface is a three-dimensional surface around a molecule that is defined by the points where the contribution to the electron density from the molecule is equal to the contribution from all other molecules in the crystal. By mapping properties like dnorm (normalized contact distance) onto the surface, close intermolecular contacts can be readily identified. The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts and their relative contributions to the overall crystal packing.

Structure-Activity Relationship (SAR): The Link to Biological Function

For drug development professionals, the crystal structure of a this compound derivative is not merely an academic curiosity; it is a critical piece of information for understanding its biological activity. The specific conformation of the molecule and the nature of its intermolecular interactions can provide valuable insights into how it binds to its biological target.

For example, many nicotinonitrile derivatives have been investigated as kinase inhibitors.[3][4][5] The three-dimensional shape of the inhibitor, as determined by X-ray crystallography, is crucial for its ability to fit into the ATP-binding pocket of a kinase. The orientation of the phenyl rings and the presence of specific functional groups that can form hydrogen bonds or other interactions with amino acid residues in the active site are key determinants of inhibitory potency.

The analysis of a series of crystal structures of related derivatives can help to build a structure-activity relationship (SAR) model. This model can then be used to rationally design new derivatives with improved potency, selectivity, and pharmacokinetic properties.

Comparative Crystallographic Data

The following table summarizes the crystallographic data for a selection of this compound derivatives, illustrating the structural diversity within this class of compounds.

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Ref. |

| 2-Amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile | C₁₉H₁₂Cl₂N₃ | Monoclinic | P2₁/c | 9.421(3) | 27.617(6) | 12.501(4) | 90.35(2) | 8 | [6] |

| 2-Methoxy-4,6-diphenylnicotinonitrile | C₁₉H₁₄N₂O | Orthorhombic | P2₁2₁2₁ | 15.0686(16) | 24.327(3) | 3.8986(4) | 90 | 4 | [7] |

| 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile | C₁₉H₁₅N₃O | Monoclinic | P2₁/n | 10.9448(12) | 18.960(2) | 7.4738(8) | 94.743(2) | 4 | [8] |

| 2-Amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-6-phenylnicotinonitrile | C₂₀H₁₇N₃O₃ | Triclinic | P-1 | 8.1320(16) | 10.497(2) | 10.914(2) | - | 2 | [2] |

Conclusion